2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
2,5-dimethyl-3-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-9-4-6-12(7-5-9)14-11(3)17-18-13(19)8-10(2)16-15(14)18/h4-8,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHYJECMDGSSHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NN3C2=NC(=CC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with 2,5-dimethyl-3-oxobutanenitrile in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines, including 2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol, exhibit anticancer properties by inhibiting critical kinases involved in cell proliferation and survival. Studies have shown that compounds from this class can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study:
A study demonstrated that related pyrazolo[1,5-a]pyrimidines showed cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency. For instance, derivatives targeting aurora kinases have been particularly effective in halting the progression of breast and lung cancers.
Antimycobacterial Activity
Recent investigations have highlighted the potential of pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase. These compounds may serve as novel treatments for tuberculosis by disrupting ATP production in Mycobacterium tuberculosis.
Case Study:
Tantry et al. (2022) reported that certain derivatives exhibited moderate inhibitory effects on ATP depletion in M. smegmatis and showed efficacy in mouse models of tuberculosis, suggesting their potential as therapeutic agents against mycobacterial infections .
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The structure-activity relationship (SAR) studies help identify which modifications enhance biological activity.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Condensation of 4-methylphenyl derivatives with appropriate pyrazole precursors | Intermediate compound |
| 2 | Cyclization under acidic conditions | This compound |
Other Biological Activities
Beyond anticancer and antimycobacterial activities, pyrazolo[1,5-a]pyrimidines have shown promise in:
Antioxidant Properties
Research indicates that these compounds possess antioxidant capabilities, which can mitigate oxidative stress-related damage in cells.
Anti-inflammatory Effects
Some derivatives have been found to selectively inhibit phosphodiesterase enzymes involved in inflammatory responses, suggesting potential applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This inhibition can lead to the suppression of tumor cell growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
A. Pyrazolo[1,5-a][1,3,5]triazine Derivatives
- MH4b1 (2-ethylthio-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a][1,3,5]triazine): Structural Difference: Replaces the pyrimidine ring with a triazine core. Key Contrast: The triazine ring may enhance specificity for certain seizure pathways compared to pyrimidine-based analogs.
B. Substituted Pyrazolo[1,5-a]pyrimidin-7-ol Derivatives
5-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol (4g) :
- Structural Difference : Features an isopropylphenyl group instead of 4-methylphenyl.
- Synthetic Yield : Lower yields (55–65%) compared to electron-donating substituents (e.g., methoxy: 85–90%) due to steric and electronic effects .
- Functional Impact : The bulky isopropyl group reduces solubility and may hinder receptor binding.
7-Trifluoromethyl-2,5-disubstituted Pyrazolo[1,5-a]pyrimidines :
C. Chlorinated Derivatives
- 7-Chloropyrazolo[1,5-a]pyrimidines (e.g., 1d, 8a-f) :
Key Observations :
Biological Activity
2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and inflammation-related disorders. The unique structure of this compound allows for diverse biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyrazolo[1,5-a]pyrimidine core with two methyl groups and a para-methylphenyl substituent that contribute to its biological activity.
1. Anti-Cancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that derivatives of this class can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the induction of apoptosis through caspase activation pathways.
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 45 | Induces apoptosis via caspase pathways |
| Other Pyrazolo Compounds | HCT-116 | 6 - 99 | CDK2 inhibition |
The compound's IC50 values suggest potent activity against these cell lines, making it a candidate for further development in cancer therapeutics .
2. Anti-Inflammatory Activity
The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines has been documented in various studies. For example, compounds within this class have shown to inhibit NF-kB signaling pathways, which are crucial in inflammatory responses.
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | NF-kB/AP-1 | 30.1 | Inhibition of inflammatory response |
Such activity highlights the potential of this compound in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various kinases involved in cell signaling pathways.
- Receptor Modulation : It can modulate receptors linked to apoptosis and inflammation, leading to altered cellular responses.
Case Studies
Several studies have explored the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
- A study demonstrated that compounds similar to this compound exhibited cytotoxic effects on MCF-7 cells with IC50 values significantly lower than standard chemotherapy agents like cisplatin .
- Another research highlighted the anti-inflammatory effects where compounds were able to reduce LPS-induced inflammation in vitro by downregulating pro-inflammatory cytokines .
Q & A
Q. What are the common synthetic routes for 2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol, and how do reaction conditions influence product formation?
Methodological Answer: The synthesis typically involves cyclization of pyrazole-5-amine derivatives with appropriate carbonyl precursors. Key factors include:
- Solvent Selection : Protic solvents (e.g., acetic acid) favor hydroxylated products (pyrazolo[1,5-a]pyrimidin-7-ol), while aprotic solvents (e.g., toluene) yield pyrimidinone derivatives due to keto-enol tautomerism .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the aryl ring reduce yields, whereas electron-donating groups (e.g., methyl) improve efficiency (Table 1) .
- Catalysis : Copper catalysts enable regioselective functionalization at position 7, critical for glycohybrid synthesis .
Q. Table 1: Substituent Effects on Synthesis Yields
| Aryl Substituent | Yield (%) | Product Dominance |
|---|---|---|
| 4-Methylphenyl | 75–85 | Pyrazolo-pyrimidin-7-ol |
| 4-Trifluoromethyl | 45–50 | Pyrimidinone |
| 4-Isopropyl | 50–55 | Mixed phase |
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, particularly the hydroxyl group at position 7?
Methodological Answer:
- ¹H NMR : The hydroxyl proton resonates as a singlet at δ 12.44 ppm (DMSO-d₆), confirmed by deuterium exchange experiments .
- X-ray Crystallography : Resolves bond-length anomalies (e.g., N1–C2 vs. C3A–N4 bonds) and confirms planarity between the pyrimidine ring and 4-methylphenyl group (dihedral angle <15°) .
- IR Spectroscopy : O–H stretching vibrations appear at 3200–3400 cm⁻¹, distinguishing enolic forms from keto tautomers .
Advanced Research Questions
Q. How does the substitution pattern on the aryl ring affect the compound's physicochemical properties and bioactivity, based on structure-activity relationship (SAR) studies?
Methodological Answer:
- Lipophilicity : 4-Methylphenyl enhances membrane permeability, critical for central nervous system (CNS) targeting (e.g., CRF antagonism) .
- Electron Effects : Electron-deficient substituents (e.g., bromo) improve anticancer activity by stabilizing interactions with kinase active sites (IC₅₀: 0.177 μM for FLT3 inhibition) .
- Steric Hindrance : Bulky groups (e.g., isopropyl) reduce MAO-B inhibition efficacy but increase selectivity for CDK9 .
Q. Table 2: Substituent Impact on Bioactivity
| Substituent | Target Activity | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 4-Methylphenyl | CRF1 Antagonism | 10 nM | |
| 4-Chlorophenyl | Anticancer (HCT-116) | 203 nM | |
| 4-Trifluoromethyl | CDK9 Inhibition | >1000 nM |
Q. What experimental strategies are recommended for evaluating the compound's efficacy as a corticotropin-releasing factor (CRF) antagonist in in vivo models?
Methodological Answer:
- Animal Models : Use ethanol-dependent rats for self-administration assays to assess CRF1 receptor blockade .
- Dosage Optimization : Administer orally at 10–30 mg/kg, monitoring plasma stability via LC-MS to ensure bioavailability .
- Behavioral Metrics : Quantify reductions in anxiety-like behaviors (e.g., elevated plus maze) and ethanol intake (mL/kg) over 14-day trials .
Q. How can researchers reconcile contradictory data regarding substituent effects on anticancer activity across different cell lines?
Methodological Answer:
- Mechanistic Profiling : Use kinase panel screens (e.g., KINOMEscan) to identify off-target effects (e.g., FLT3 vs. CDK9 inhibition) .
- Metabolic Assays : Compare MTT reduction (570 nm) in HCT-116 vs. HepG2 cells to differentiate cytostatic vs. cytotoxic responses .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for variable ATP-binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
